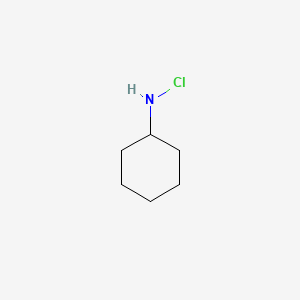
5-Bromo-3-chloro-1,2-benzenedimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-1,2-benzenedimethanol is an organic compound with the molecular formula C8H8BrClO2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two hydroxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-1,2-benzenedimethanol typically involves the bromination and chlorination of 1,2-benzenedimethanol. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of bromine and chlorine atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-chloro-1,2-benzenedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen substituents, yielding simpler benzene derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of 5-Bromo-3-chloro-1,2-benzenedicarboxylic acid.
Reduction: Formation of 1,2-benzenedimethanol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-3-chloro-1,2-benzenedimethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-chloro-1,2-benzenedimethanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,3-benzenedimethanol: Similar structure but with different substitution pattern.
3-Chloro-1,2-benzenedimethanol: Lacks the bromine substituent.
5-Bromo-2-chlorobenzyl alcohol: Similar functional groups but different positioning on the benzene ring.
Uniqueness
5-Bromo-3-chloro-1,2-benzenedimethanol is unique due to the specific positioning of bromine, chlorine, and hydroxymethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H8BrClO2 |
|---|---|
Peso molecular |
251.50 g/mol |
Nombre IUPAC |
[5-bromo-3-chloro-2-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C8H8BrClO2/c9-6-1-5(3-11)7(4-12)8(10)2-6/h1-2,11-12H,3-4H2 |
Clave InChI |
PZHZMIWHTYFPIM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CO)CO)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)
![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)
![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)

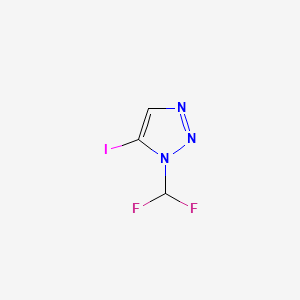
![2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)
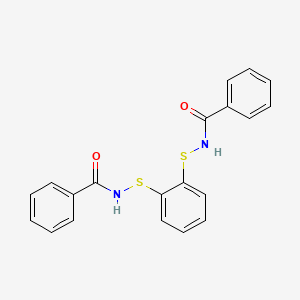
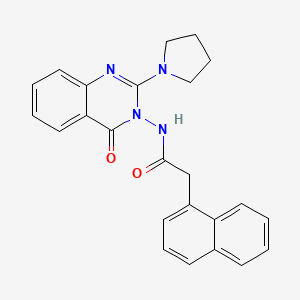
![2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one](/img/structure/B13939960.png)
![3-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B13939974.png)
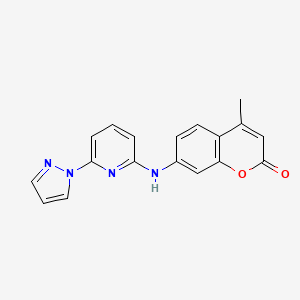
![2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole](/img/structure/B13939983.png)

